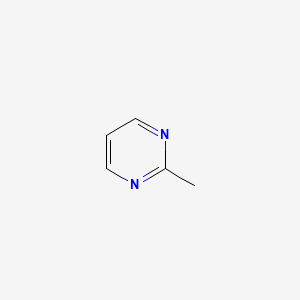

2-Methylpyrimidine

Übersicht

Beschreibung

2-Methylpyrimidine is an organic compound with the molecular formula C5H6N2. It is a derivative of pyrimidine, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Wirkmechanismus

Target of Action

2-Methylpyrimidine is a pyrimidine derivative, a class of compounds known for their ability to interact with various targets . .

Mode of Action

Pyrimidines, in general, are known for their ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, they are involved in the biosynthesis of thiamin (vitamin B1), an essential molecule for all living organisms . The biosynthesis pathways include the separate synthesis of two precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate and 5-(2-hydroxyethyl)-4-methylthiazole phosphate, which are then condensed into thiamin monophosphate .

Pharmacokinetics

The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres often improves the pharmacokinetic/pharmacodynamic properties of the drug .

Result of Action

Pyrimidines and their derivatives have been associated with a wide range of pharmacological applications, suggesting that this compound may have similar effects .

Biochemische Analyse

Biochemical Properties

Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Some pyrimidine derivatives have shown antiproliferative activity against certain cell lines . For example, a pyrimidin-2-amine derivative showed dual antiproliferative activity against MCF-7–breast and HepG2–liver cell lines .

Molecular Mechanism

Pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on pyrimidine derivatives have shown that their effects can change over time .

Metabolic Pathways

2-Methylpyrimidine is likely to be involved in pyrimidine metabolism, a pathway conserved in all living organisms and necessary for maintaining cellular fundamental functions such as DNA and RNA biosynthesis .

Vorbereitungsmethoden

2-Methylpyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of cyano ester and methyl carbamimidothioate using sodium acetate in dimethylformamide to prepare dihydropyrimidinone, which is then treated with cyclic aliphatic amines . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Methylpyrimidine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where reagents like sodium bicarbonate and hydrochloric acid are used

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-Methylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Vergleich Mit ähnlichen Verbindungen

2-Methylpyrimidine can be compared with other pyrimidine derivatives such as:

2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.

4,6-Dimethylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.

2,4-Diaminopyrimidine: Explored for its potential as an antimalarial agent.

What sets this compound apart is its unique substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

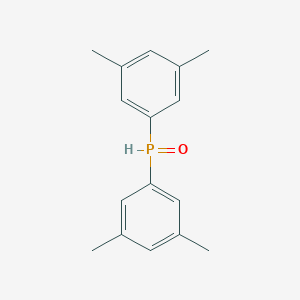

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

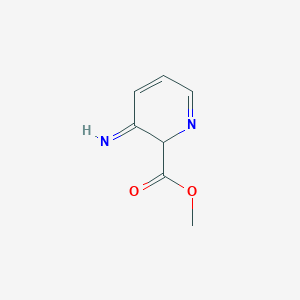

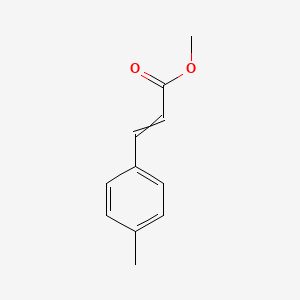

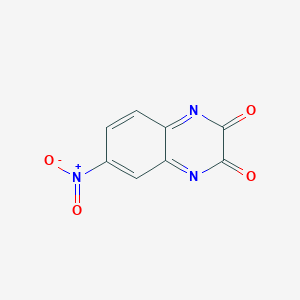

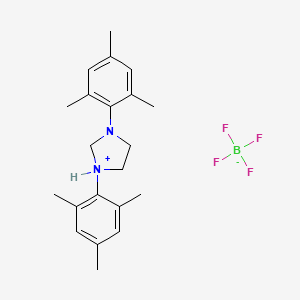

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylpyrimidine?

A1: this compound has the molecular formula C5H6N2 and a molecular weight of 94.11 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound and related compounds using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , ] These techniques provide valuable insights into the structure and properties of the molecule. For example, normal vibration analysis using polarized Raman and infrared spectra helped assign the vibrational frequencies for this compound. []

Q3: How is 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceutical synthesis, prepared?

A3: 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the anticancer drug dasatinib, can be synthesized from acetamidine hydrochloride and dimethyl malonate. [] The process involves a cyclization step followed by chlorination with phosphorus oxychloride.

Q4: What are the optimal conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine?

A4: Research suggests optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine involve a specific ratio of acetamidine hydrochloride to sodium methoxide (1:3.4) in methanol at 20°C for 4 hours. [] This method achieved a yield of 85.76%.

Q5: Can you describe the synthesis of 2,2-dinitroethene-1,1-diamine (FOX-7) from this compound-4,6-diol?

A5: FOX-7, a powerful explosive, can be synthesized by nitrating this compound-4,6-diol, leading to the formation of 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione. [] Subsequent hydrolysis of this intermediate yields FOX-7.

Q6: How does the reaction of 5-substituted-2-methylpyrimidines with the Vilsmeier complex lead to liquid crystalline 2',5-bipyrimidines?

A6: This reaction proceeds through the formation of immonium salts and acroleins, which then condense with aromatic amidines to yield liquid crystalline 2',5-bipyrimidines. [] These bipyrimidine systems are of interest due to their liquid-crystalline properties, which can be modulated by the relative orientations of the pyrimidine rings and the dipole moment of the molecule.

Q7: What is the biological significance of 4-amino-5-aminomethyl-2-methylpyrimidine?

A7: 4-Amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the biosynthesis of vitamin B1 (thiamine). [, , ] Many organisms, including some bacteria and phytoplankton, cannot synthesize thiamine de novo and rely on salvaging thiamine or its precursors, including 4-amino-5-aminomethyl-2-methylpyrimidine, from their environment.

Q8: How is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) synthesized?

A8: HMP-P, another important intermediate in thiamine biosynthesis, is synthesized by the radical S-adenosylmethionine (AdoMet) enzyme ThiC. [, ] ThiC utilizes a [4Fe-4S]+ cluster to reductively cleave AdoMet, generating a 5′-deoxyadenosyl radical that initiates the conversion of 5-aminoimidazole ribotide (AIR) to HMP-P.

Q9: What is the role of TenA proteins in thiamine salvage?

A9: The TenA protein family, found in various organisms, plays a crucial role in thiamine salvage. TenA_C proteins, containing an active-site cysteine, hydrolyze the thiamine breakdown product 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). [] TenA_E proteins, lacking the active-site cysteine, hydrolyze the N-formyl derivative of amino-HMP to amino-HMP.

Q10: How does the availability of thiamin and its precursors influence phytoplankton communities?

A10: Research suggests that the availability of thiamine and its precursors, like HMP and 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), can significantly impact the structure and productivity of phytoplankton communities. [, ] Many phytoplankton species rely on exogenous sources of thiamin or its precursors for growth, and the ability to efficiently utilize these compounds can provide a competitive advantage in nutrient-limited environments.

Q11: Are there any known inhibitors of thiaminase I?

A11: Yes, 4-amino-6-chloro-2-methylpyrimidine has been shown to irreversibly inhibit thiaminase I from Bacillus thiaminolyticus. [] This inhibition involves a time-dependent, first-order process, supporting a covalent 1,6-dihydropyrimidinyl-enzyme intermediate mechanism.

Q12: What are some notable properties of 2',5-bipyrimidines?

A12: 2',5-bipyrimidines, particularly those with aromatic substituents, exhibit liquid crystalline properties, often forming smectic mesophases over a wide temperature range. [] This behavior is attributed to the specific molecular shape and dipole moment of these compounds.

Q13: Can you provide an example of how the structure of a this compound derivative impacts its application?

A13: The compound N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, radiolabeled with iodine-123 or iodine-125, has been investigated as a potential lung scintigraphic agent. [] Its structure allows for efficient radiolabeling and exhibits promising lung uptake in preclinical studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B7884581.png)